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Compound of Interest

Compound Name: 3,5-Dichloro-2-methoxypyridine

Cat. No.: B181413 Get Quote

Disclaimer: This document provides a comprehensive overview of the structural

characterization of 3,5-Dichloro-2-methoxypyridine. Due to the limited availability of

published experimental data for this specific compound in peer-reviewed literature, this guide

utilizes predicted spectroscopic data based on the analysis of analogous compounds and

established principles of chemical spectroscopy. The experimental protocols provided are

generalized best practices for the characterization of similar chlorinated pyridine derivatives.

Introduction
3,5-Dichloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine

derivative. Such compounds are of significant interest to researchers in medicinal chemistry

and materials science due to their potential as versatile intermediates in the synthesis of more

complex molecules. The precise structural elucidation of these building blocks is critical for

ensuring the desired outcome of subsequent reactions and for the unambiguous

characterization of final products. This technical guide outlines the key analytical techniques

and expected results for the comprehensive structural characterization of 3,5-Dichloro-2-
methoxypyridine.

Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dichloro-2-methoxypyridine is

presented in Table 1.
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Property Value

Molecular Formula C₆H₅Cl₂NO

Molecular Weight 178.02 g/mol

Appearance
Predicted to be a colorless to light yellow solid

or liquid

IUPAC Name 3,5-Dichloro-2-methoxypyridine

CAS Number Not assigned

Spectroscopic Characterization
The primary methods for the structural elucidation of 3,5-Dichloro-2-methoxypyridine are

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen

framework of an organic molecule.

The predicted ¹H NMR spectrum of 3,5-Dichloro-2-methoxypyridine in a deuterated solvent

such as chloroform-d (CDCl₃) is expected to show two signals for the aromatic protons and one

signal for the methoxy group protons.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

~ 7.9 - 8.1 Doublet 1H H-6

~ 7.2 - 7.4 Doublet 1H H-4

~ 4.0 Singlet 3H -OCH₃

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals

corresponding to the five carbon atoms of the pyridine ring and one signal for the methoxy
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group carbon.

Predicted Chemical Shift (δ, ppm) Assignment

~ 160 - 165 C-2

~ 145 - 150 C-6

~ 135 - 140 C-4

~ 125 - 130 C-5

~ 115 - 120 C-3

~ 55 - 60 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 3,5-Dichloro-2-methoxypyridine are summarized in

Table 3. Aromatic compounds show a characteristic C-H stretching absorption at 3030 cm⁻¹

and a series of peaks in the 1450 to 1600 cm⁻¹ range.[1][2]

Wavenumber (cm⁻¹) Vibration Type

3000 - 3100 Aromatic C-H stretch

2850 - 2960 -CH₃ stretch (methoxy)

1550 - 1600 C=N and C=C stretching (pyridine ring)

1400 - 1500 C=C stretching (pyridine ring)

1250 - 1300 Asymmetric C-O-C stretch (aryl ether)

1000 - 1050 Symmetric C-O-C stretch (aryl ether)

700 - 850 C-Cl stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3,5-Dichloro-4-methylpyridine, a similar compound, the molecular ion peak

(M⁺) is observed at m/z 161, with a characteristic isotopic pattern for two chlorine atoms (³⁵Cl

and ³⁷Cl) present with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[3]

m/z Value Interpretation

177/179/181
[M]⁺, Molecular ion peak with characteristic

isotopic pattern for two chlorine atoms.

162/164/166 [M - CH₃]⁺

149/151 [M - CO]⁺ or [M - N₂]⁺ (from rearrangement)

114 [M - 2Cl]⁺ or [M - HCl - Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for the structural characterization of 3,5-
Dichloro-2-methoxypyridine.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s
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Acquisition Time: 4.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition (100 MHz Spectrometer):

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film for Liquid Samples):

Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride

(NaCl) plates.

Gently press the plates together to form a thin film.

Sample Preparation (KBr Pellet for Solid Samples):

Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and

pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Number of Scans: 16
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Resolution: 4 cm⁻¹

Mass Spectrometry
Sample Introduction:

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

acetonitrile) via direct infusion or coupled with a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40 - 400.

Ion Source Temperature: 200 - 250 °C.

Visualizations
The following diagrams illustrate the general workflows and predicted fragmentation for the

structural characterization of 3,5-Dichloro-2-methoxypyridine.
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Caption: General workflow for the synthesis, purification, and structural characterization of 3,5-
Dichloro-2-methoxypyridine.
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Caption: Predicted major fragmentation pathways for 3,5-Dichloro-2-methoxypyridine in

electron ionization mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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